Reduced Hydrogen‑Bond Donor Count Versus the Primary Amine Analog
N‑Methylation eliminates one hydrogen‑bond donor (HBD) relative to the primary amine comparator 2‑amino‑2‑[4‑(trifluoromethoxy)phenyl]acetic acid. The target compound possesses 2 HBD (the carboxylic acid OH and the secondary amine NH), whereas the primary amine analog possesses 3 HBD (the carboxylic acid OH plus the primary amine NH₂) . This reduction is expected to lower desolvation penalty and improve passive membrane permeability.
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | 2‑Amino‑2‑[4‑(trifluoromethoxy)phenyl]acetic acid: 3 HBD |
| Quantified Difference | Δ = −1 HBD |
| Conditions | Chemical structure analysis (ChemDraw/InChI enumeration) |
Why This Matters
A lower HBD count is a well‑established predictor of enhanced oral absorption and blood‑brain‑barrier permeation, making the N‑methyl derivative preferable for CNS‑oriented or orally administered lead candidates.
